molecular formula C12H13FN2O B1443889 5-Fluoro-2-(3-hydroxypiperidin-1-yl)benzonitrile CAS No. 1260803-70-0

5-Fluoro-2-(3-hydroxypiperidin-1-yl)benzonitrile

Cat. No. B1443889
M. Wt: 220.24 g/mol
InChI Key: FXAWEFKXNWIMFA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 5-Fluoro-2-(3-hydroxypiperidin-1-yl)benzonitrile is 1S/C12H13FN2O/c13-10-3-4-12(9(6-10)7-14)15-5-1-2-11(16)8-15/h3-4,6,11,16H,1-2,5,8H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Fluoro-2-(3-hydroxypiperidin-1-yl)benzonitrile is a powder that is stored at room temperature .

Scientific Research Applications

Radiosynthesis and Imaging

  • Microfluidic Continuous-Flow Radiosynthesis : The compound has been utilized in the synthesis of fluorine-18 labeled variants for imaging metabotropic glutamate receptor subtype 5 (mGluR5) using PET imaging. This marks its use in creating PET radiopharmaceuticals suitable for human imaging (Liang et al., 2014).
  • Radiosynthesis for AMPA Receptors Imaging : Another application involves the preparation of fluorine-18 labeled compounds for positron emission tomography (PET) tracers targeting α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors (Yuan et al., 2016).
  • PET Imaging of Monkey Brain Metabotropic Glutamate Receptors : The compound has been used in synthesizing high-affinity ligands for mGluR5, which have been labeled with fluorine-18 for PET imaging in monkey brains (Siméon et al., 2007).

Development of Metabotropic Glutamate Receptor Antagonists

  • Discovery of Potent and Selective Antagonists : Research has led to the discovery of compounds like 3-fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile as highly potent and selective mGlu5 receptor antagonists (Tehrani et al., 2005).
  • Novel Synthesis of Antagonists : The compound's derivatives have been synthesized for developing novel mGlu5 receptor antagonists, demonstrating significant brain penetration and pharmacokinetics (Poon et al., 2004).

Synthesis and Characterization Techniques

  • Continuous Flow Iodination : The compound has been part of studies focusing on the iodination of similar benzonitriles, highlighting advancements in synthesis techniques (Dunn et al., 2018).
  • Automated Radiosynthesis Preparation : Efforts have been made to adapt the radiosynthesis of related fluorine-18 labeled benzonitriles to automated chemistry modules for routine production, demonstrating the push towards automation in radiopharmaceutical production (Lim et al., 2014).

properties

IUPAC Name

5-fluoro-2-(3-hydroxypiperidin-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c13-10-3-4-12(9(6-10)7-14)15-5-1-2-11(16)8-15/h3-4,6,11,16H,1-2,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAWEFKXNWIMFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=C(C=C2)F)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(3-hydroxypiperidin-1-yl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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